2-Bromo-N-(4-butoxyphenyl)acetamide
Description
2-Bromo-N-(4-butoxyphenyl)acetamide is a brominated acetamide derivative characterized by a para-butoxyphenyl substituent. The butoxy group (C₄H₉O) at the para position likely enhances lipophilicity compared to smaller substituents (e.g., methoxy or fluoro), influencing solubility and biological interactions .
Properties
IUPAC Name |
2-bromo-N-(4-butoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-2-3-8-16-11-6-4-10(5-7-11)14-12(15)9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTUYZPAEVMSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-butoxyphenyl)acetamide typically involves the bromination of N-(4-butoxyphenyl)acetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the acetamide group. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-butoxyphenyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form N-(4-butoxyphenyl)acetamide using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the butoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of N-(4-butoxyphenyl)acetamide derivatives.
Reduction: N-(4-butoxyphenyl)acetamide.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
2-Bromo-N-(4-butoxyphenyl)acetamide is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-butoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, often facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This can lead to the inhibition or activation of the target’s biological function, depending on the context .
Comparison with Similar Compounds
Key Observations :
- Butoxy vs.
- Bromine Position : Bromine on the acetamide chain (as in 2-bromo derivatives) introduces reactivity for nucleophilic substitution, enabling further chemical modifications .
Physicochemical Properties
- Melting Points :
- Solubility : Methoxy and fluoro derivatives exhibit higher solubility in polar solvents due to electronegative substituents, whereas bromo and butoxy analogs favor organic solvents .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Melting Point (°C) | Molecular Weight | Solubility Profile |
|---|---|---|---|
| This compound | N/A | 302.17 | Low (organic solvents) |
| 2-Bromo-N-(4-fluorophenyl)acetamide | N/A | 215.06 | Moderate (DMSO/EtOH) |
| 2-Bromo-N-(4-bromophenyl)acetamide | 148–150 | 307.96 | Low (DCM/THF) |
| N-(4-Methoxyphenyl)acetamide | N/A | 165.19 | High (water/EtOH) |
Biological Activity
2-Bromo-N-(4-butoxyphenyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. With a molecular formula of C₁₂H₁₆BrNO₂ and a molecular weight of approximately 284.17 g/mol, this compound features a bromine atom, a butoxyphenyl group, and an acetamide functional group. This article explores the biological activity of this compound, highlighting its interactions with biological targets, potential therapeutic effects, and relevant research findings.
Synthesis Methods
The synthesis of this compound typically involves the bromination of N-(4-butoxyphenyl)acetamide. Common methods include:
- Bromination using Bromine or N-bromosuccinimide : This method allows for selective bromination at the desired position under controlled conditions.
- Oxidation Reactions : Utilizing oxidizing agents like potassium permanganate or chromium trioxide can yield various oxidized forms of the compound.
Structural Characteristics
The compound's structure allows for various chemical modifications, which can influence its biological activity. The presence of both bromine and butoxy groups contributes to its unique reactivity profile, making it valuable for specific research applications.
Research indicates that this compound may interact with specific enzymes or receptors in biological systems. The unique structural features facilitate binding to these targets, potentially leading to therapeutic effects. Ongoing studies aim to elucidate these mechanisms further.
Anticancer Activity
The compound's potential as an anticancer agent is particularly noteworthy. In vitro studies involving structurally related compounds have shown promising results against human breast adenocarcinoma cell lines (e.g., MCF7). These studies utilized assays such as Sulforhodamine B (SRB) to measure cytotoxicity and cell proliferation inhibition . The specific interactions of this compound with cancer cell pathways remain an area of active investigation.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Bromo-N-phenylacetamide | Lacks butoxy group | Different reactivity due to absence of butoxy substituent |
| N-(4-butoxyphenyl)acetamide | No bromine substitution | More stable and less reactive than brominated analog |
| 2-Chloro-N-(4-butoxyphenyl)acetamide | Chlorine instead of bromine | Different chemical behavior due to chlorine's electronegativity |
The combination of the bromine atom and the butoxyphenyl moiety in this compound provides distinct chemical properties that enhance its potential for specific applications in pharmacological research.
Case Studies and Research Findings
Several studies have explored the biological significance of compounds within the same family as this compound. For example:
- Antiproliferative Effects : A study demonstrated that certain derivatives exhibited significant antiproliferative activity in MCF-7 breast cancer cells, with IC50 values ranging from 10–33 nM. These findings underscore the potential for developing new anticancer agents based on similar structural frameworks .
- Molecular Docking Studies : Research utilizing molecular docking techniques has provided insights into how these compounds interact at the molecular level with their targets, revealing binding affinities that could inform future drug design efforts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
